

The Development and History of Cefteram: An Oral Third-Generation Cephalosporin

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram, a third-generation oral cephalosporin, and its orally active prodrug, **Cefteram Pivoxil**, have played a significant role in the treatment of various bacterial infections. This technical guide provides a comprehensive overview of the development and history of **Cefteram**, detailing its chemical synthesis, mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and mechanisms of bacterial resistance. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and processes to serve as a valuable resource for professionals in the field of drug development and infectious disease research.

Introduction: The Emergence of a Third-Generation Oral Cephalosporin

The quest for effective and orally bioavailable antimicrobial agents has been a driving force in pharmaceutical research. **Cefteram** emerged as a significant advancement in the class of cephalosporin antibiotics. As a third-generation cephalosporin, it offered a broader spectrum of activity against Gram-negative bacteria compared to its predecessors, coupled with the convenience of oral administration through its prodrug formulation, **Cefteram Pivoxil**.^[1] This guide delves into the scientific journey of **Cefteram**, from its discovery to its clinical application.

History and Development

Cefteram, also known by its development code T-2525, and its pivoxil ester prodrug, T-2588 (**Cefteram** Pivoxil), were developed as a new oral cephalosporin with a broad antibacterial spectrum.[2] The development of **Cefteram** Pivoxil was aimed at improving the oral absorption of the active compound, **Cefteram**. [3] Upon oral administration, **Cefteram** Pivoxil is hydrolyzed by esterases in the intestinal tract, releasing the active **Cefteram** into the bloodstream.[3]

A pivotal moment in its development was the successful synthesis of the core cephalosporin structure and the subsequent modifications to enhance its antibacterial properties and oral bioavailability. The journey of **Cefteram** from a promising chemical entity to a clinically effective antibiotic involved extensive preclinical and clinical research, which will be detailed in the subsequent sections.

Chemical Synthesis of Cefteram and Cefteram Pivoxil

The synthesis of **Cefteram** and its prodrug, **Cefteram** Pivoxil, is a multi-step process that begins with the readily available 7-aminocephalosporanic acid (7-ACA). The synthesis can be broadly divided into three key stages: modification of the C-3 position, acylation of the C-7 amino group, and finally, esterification to yield the pivoxil prodrug.

Synthesis of the Cefteram Core (T-2525)

The synthesis of the active **Cefteram** molecule involves the following key steps:

- **Preparation of the C-3 Side Chain Intermediate:** The synthesis starts with the reaction of 7-ACA with 5-methyl-1H-tetrazole to introduce the tetrazolyl-methyl group at the C-3 position, yielding 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA).[4]
- **Preparation of the C-7 Acyl Side Chain:** A separate synthesis pathway is required to prepare the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. This is typically achieved through a series of reactions starting from more basic chemical building blocks.[5][6][7] The acid is then activated, for example, as an s-mercaptobenzothiazolyl ester, to facilitate the subsequent acylation reaction.[4]

- Acylation of the 7-amino Group: The activated 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is then reacted with the 7-amino group of the 7-MTCA intermediate to form **Cefteram**.[\[4\]](#)

Esterification to Cefteram Pivoxil (T-2588)

To enhance oral bioavailability, the carboxylic acid group of **Cefteram** is esterified to form the pivoxil prodrug. This is achieved by reacting **Cefteram** with iodomethyl pivalate.[\[4\]](#)

Experimental Protocol: Synthesis of Cefteram Pivoxil

The following is a generalized experimental protocol for the synthesis of **Cefteram** Pivoxil, based on reported methods.[\[4\]](#)[\[8\]](#)[\[9\]](#)

Step 1: Synthesis of 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA)

- 7-aminocephalosporanic acid (7-ACA) is condensed with 5-methyl-1H-tetrazole.[\[4\]](#) The reaction is typically carried out in the presence of a catalyst, such as a boron trifluoride complex, in an organic solvent.[\[9\]](#) The product, 7-MTCA, is then isolated and purified.

Step 2: Synthesis of Activated 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid

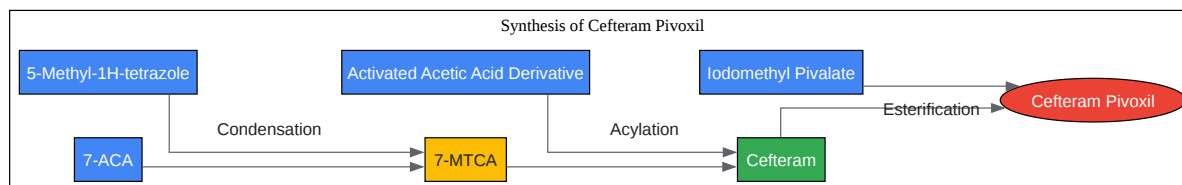
- 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is synthesized through a multi-step process.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- The carboxylic acid is then activated to facilitate the subsequent amide bond formation. A common method is the formation of an s-mercaptobenzothiazolyl ester (AE-active ester).[\[4\]](#)[\[10\]](#)

Step 3: Synthesis of **Cefteram**

- The 7-MTCA from Step 1 is reacted with the activated 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid from Step 2.[\[4\]](#) This acylation reaction forms the amide bond at the C-7 position, yielding **Cefteram**. The reaction is typically carried out in an organic solvent in the presence of a base.

Step 4: Synthesis of **Cefteram** Pivoxil

- **Cefteram** is then reacted with iodomethyl pivalate to form the pivaloyloxymethyl ester, **Cefteram Pivoxil**.^[4] This esterification is usually performed in a suitable organic solvent. The final product is then purified to meet pharmacopoeial specifications.^[4]



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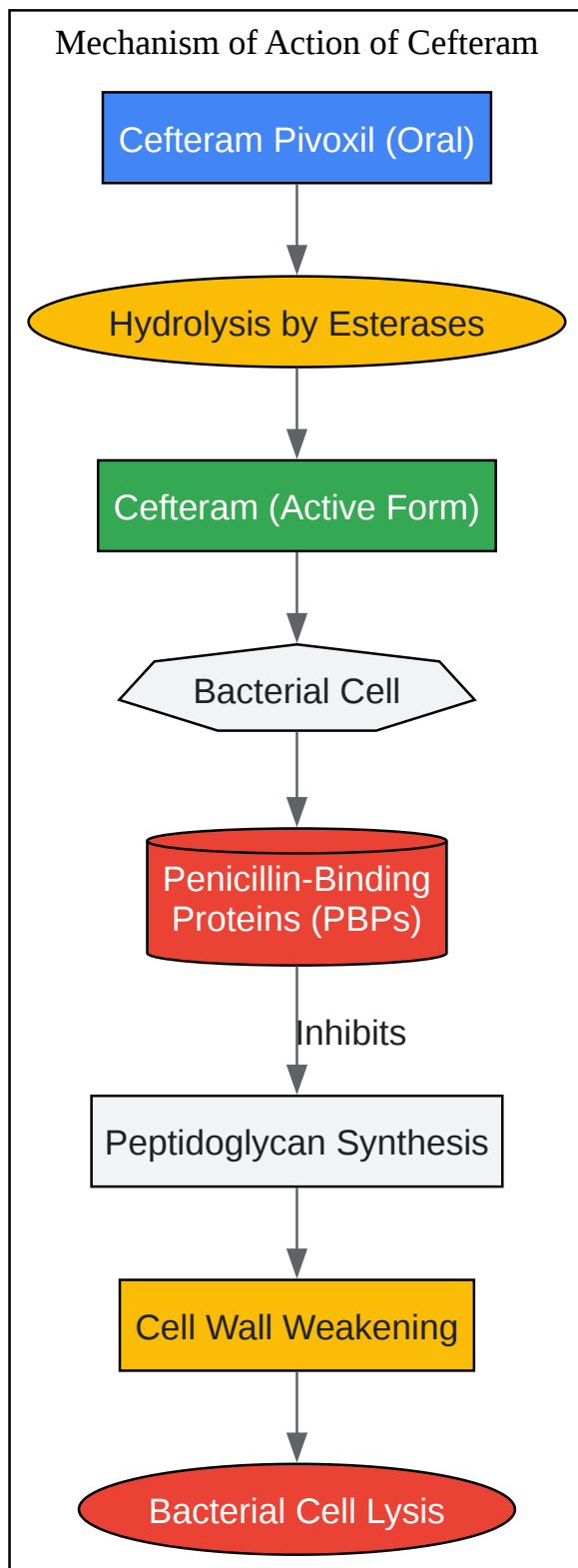
Diagram 1: Synthetic pathway of **Cefteram Pivoxil**.

Mechanism of Action

Cefteram, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^[3] This process involves the following key steps:

- **Hydrolysis of the Prodrug:** After oral administration, **Cefteram Pivoxil** is absorbed and rapidly hydrolyzed by esterases to its active form, **Cefteram**.^[3]
- **Binding to Penicillin-Binding Proteins (PBPs):** **Cefteram** then binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.^[3] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.
- **Inhibition of Peptidoglycan Synthesis:** By binding to PBPs, **Cefteram** inhibits the transpeptidation reaction that cross-links the peptidoglycan chains. This disruption of cell wall synthesis leads to a weakening of the cell wall and ultimately results in bacterial cell lysis and death.^[3]

Cefteram has a high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria, which contributes to its broad spectrum of activity.[2]



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Diagram 2: **Cefteram**'s mechanism of action.

Antibacterial Spectrum

Cefteram exhibits a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[2] Its activity against key respiratory and urinary tract pathogens has been a cornerstone of its clinical utility.

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of **Cefteram** against various clinically relevant bacterial isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterium	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)
Streptococcus pneumoniae			
(Penicillin-susceptible)	≤0.06 - 0.5	0.12	0.25
(Penicillin-resistant)	0.12 - 2	0.5	1
Haemophilus influenzae			
(β-lactamase negative)	≤0.06 - 0.25	0.12	0.12
(β-lactamase positive)	≤0.06 - 0.5	0.12	0.25
Moraxella catarrhalis	≤0.06 - 0.5	0.12	0.25
Streptococcus pyogenes	≤0.06 - 0.12	≤0.06	0.12
Escherichia coli	0.12 - >128	0.5	32
Klebsiella pneumoniae	0.12 - >128	0.5	32
Proteus mirabilis	≤0.06 - 0.5	0.12	0.25

Note: MIC values can vary depending on the testing methodology and geographical location of the isolates.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of an antibiotic is determined by its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Pharmacokinetics

The pharmacokinetic profile of **Cefteram** following oral administration of **Cefteram** Pivoxil has been studied in healthy volunteers and patients.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Parameter	Healthy Adult Volunteers (100 mg dose)[11]	Pediatric Patients (3 mg/kg dose)[13]
C _{max} (µg/mL)	1.65 ± 0.45	0.66 and 0.53 (in 2 patients)
T _{max} (h)	1.48 ± 0.59	2
AUC _{0-t} (µg·h/mL)	4.75 ± 1.35	Not Reported
t _{1/2} (h)	Not Reported	1.40 and 1.32 (in 2 patients)

C_{max}: Maximum plasma concentration; T_{max}: Time to reach maximum plasma concentration; AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t_{1/2}: Elimination half-life.

Pharmacodynamics

The primary pharmacodynamic parameter that correlates with the efficacy of β-lactam antibiotics is the time that the free drug concentration remains above the MIC of the infecting organism (%fT>MIC). For cephalosporins, a %fT>MIC of 40-50% of the dosing interval is generally associated with bacteriological cure.

Clinical Efficacy and Safety

Cefteram Pivoxil has been evaluated in numerous clinical trials for the treatment of a variety of infections.

Respiratory Tract Infections

Clinical studies have demonstrated the efficacy of **Cefteram** Pivoxil in the treatment of both upper and lower respiratory tract infections, including pharyngitis, tonsillitis, acute bronchitis, and community-acquired pneumonia.[14]

Urinary Tract Infections

Cefteram Pivoxil has also shown efficacy in the treatment of uncomplicated and complicated urinary tract infections caused by susceptible pathogens.

Pediatric Infections

Clinical trials in the pediatric population have established the efficacy and safety of **Cefteram** Pivoxil for treating various infections in children, including respiratory tract infections and otitis media.^[1]

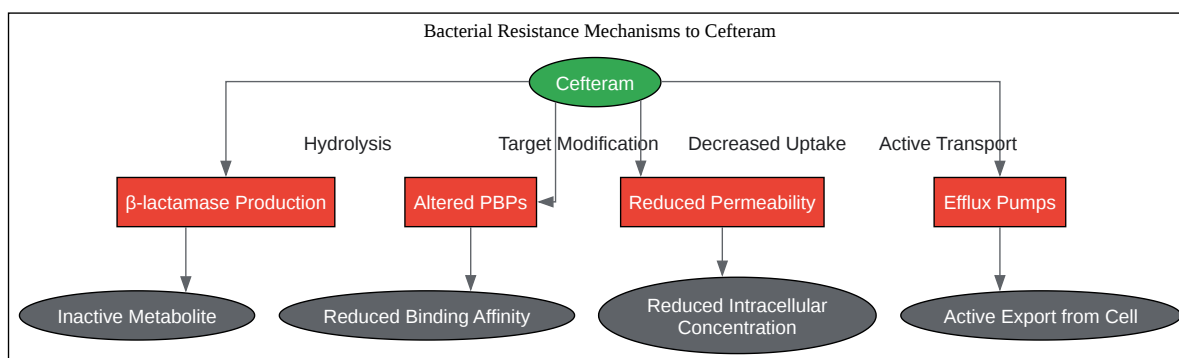
Safety and Tolerability

Cefteram Pivoxil is generally well-tolerated. The most commonly reported adverse events are gastrointestinal in nature, such as diarrhea, nausea, and abdominal discomfort.

Mechanisms of Resistance

The emergence of bacterial resistance to antibiotics is a significant clinical challenge. The primary mechanisms of resistance to **Cefteram** and other cephalosporins include:

- **Production of β -lactamases:** These enzymes hydrolyze the β -lactam ring of the antibiotic, rendering it inactive. This is the most common mechanism of resistance.^{[15][16]}
- **Alteration of Penicillin-Binding Proteins (PBPs):** Modifications in the structure of PBPs can reduce the binding affinity of **Cefteram**, thereby decreasing its efficacy.^{[15][16]}
- **Reduced Permeability:** Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of the antibiotic into the bacterial cell.^[15]
- **Efflux Pumps:** Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target PBPs.^[17]



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Diagram 3: Overview of resistance mechanisms.

Conclusion

Cefteram Pivoxil has established itself as a valuable oral third-generation cephalosporin for the treatment of a range of common bacterial infections. Its favorable pharmacokinetic profile, broad antibacterial spectrum, and proven clinical efficacy have made it a useful therapeutic option. Understanding its history, synthesis, mechanism of action, and the evolving landscape of bacterial resistance is crucial for its continued appropriate and effective use in clinical practice and for guiding the development of future antimicrobial agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge necessary to build upon the legacy of **Cefteram** in the ongoing fight against infectious diseases.

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References

- 1. [Clinical study on ceftoram pivoxil in pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of T-2588, a new oral cephalosporin, compared with those of other oral beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cefteram Pivoxil? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters - Google Patents [patents.google.com]
- 6. Buy 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | 65872-41-5 [smolecule.com]
- 7. Synthetic method of 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN108299470B - Preparation method of ceftoram pivoxil - Google Patents [patents.google.com]
- 9. CN106046026A - Preparation method of ceftoram pivoxil - Google Patents [patents.google.com]
- 10. CN102336721B - Method for synthesizing AE-active ester by using water-containing 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid - Google Patents [patents.google.com]
- 11. Pharmacokinetics and bioequivalence studies of ceftoram pivoxil in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and bioequivalence comparison of a single 100-mg dose of ceftoram pivoxil powder suspension and tablet formulations: a randomized-sequence, open-label, two-period crossover study in healthy Chinese adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative clinical study of cefcapene pivoxil and ceftoram pivoxil in chronic respiratory tract infections by a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
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